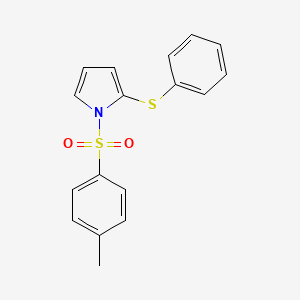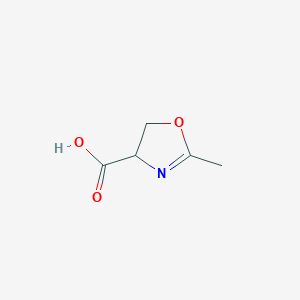
2-Methyl-4,5-dihydrooxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,5-dihydrooxazole-4-carboxylic acid is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to oxazoles using reagents like manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound often utilize continuous flow processes to enhance safety and efficiency. For instance, manganese dioxide can be packed into a column and used as a heterogeneous reagent in flow processes, which mitigates issues like reagent adherence and blockages .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide or bromotrichloromethane.
Substitution: Reactions involving nucleophilic substitution at the oxazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Cyclodehydration Reagents: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®.
Major Products:
Oxazoles: Formed from the oxidation of oxazolines.
Substituted Oxazoles: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Methyl-4,5-dihydrooxazole-4-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s unique structure allows it to engage in specific interactions with biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Shares a similar core structure but differs in the presence of a pyrrole ring instead of an oxazole ring.
4,5-Dihydro-2-methyl-4-thiazolecarboxylic acid: Contains a thiazole ring, which includes sulfur instead of oxygen.
Uniqueness: 2-Methyl-4,5-dihydrooxazole-4-carboxylic acid is unique due to its specific oxazole ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
114482-46-1 |
|---|---|
Formule moléculaire |
C5H7NO3 |
Poids moléculaire |
129.11 g/mol |
Nom IUPAC |
2-methyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO3/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8) |
Clé InChI |
LTTBGZMDORNBCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(CO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine](/img/structure/B12879888.png)
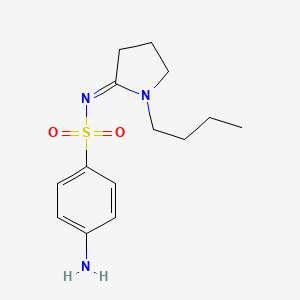
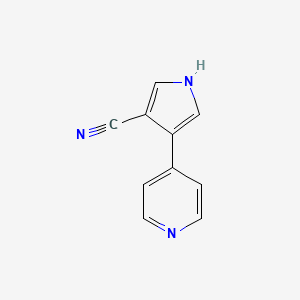
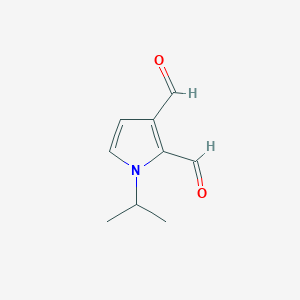

![1-Propanone, 1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B12879922.png)
![5-Methyl-1H-pyrazolo[1,5-b]pyrazole-2,4-diamine](/img/structure/B12879924.png)
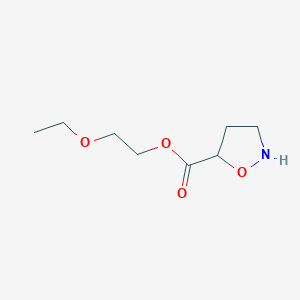

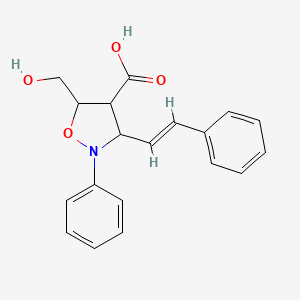
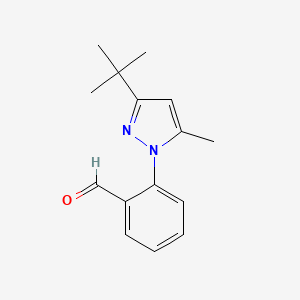

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
